(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane 2hcl
CAS No.: 1217726-86-7
Cat. No.: VC0171478
Molecular Formula: C12H26Cl2N2
Molecular Weight: 269.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217726-86-7 |
|---|---|
| Molecular Formula | C12H26Cl2N2 |
| Molecular Weight | 269.254 |
| IUPAC Name | (2S)-3-methyl-N-prop-2-enyl-1-pyrrolidin-1-ylbutan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H24N2.2ClH/c1-4-7-13-12(11(2)3)10-14-8-5-6-9-14;;/h4,11-13H,1,5-10H2,2-3H3;2*1H/t12-;;/m1../s1 |
| Standard InChI Key | JBQLAJNATRLZTM-CURYUGHLSA-N |
| SMILES | CC(C)C(CN1CCCC1)NCC=C.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane dihydrochloride is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its structural complexity is characterized by the presence of several key moieties: a pyrrolidine ring, an isopropyl group, an allyl group, and an amino-ethane component, all arranged in a specific stereochemical configuration denoted by the (S) prefix. This compound is primarily utilized in scientific research applications due to its distinctive chemical properties.
Identification Parameters
The compound is uniquely identified through several standardized parameters that facilitate its recognition and utilization in chemical databases and research settings. The following table summarizes these key identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1217726-86-7 |
| Molecular Formula | C12H26Cl2N2 |
| Molecular Weight | 269.254 g/mol |
| IUPAC Name | (2S)-3-methyl-N-prop-2-enyl-1-pyrrolidin-1-ylbutan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H24N2.2ClH/c1-4-7-13-12(11(2)3)10-14-8-5-6-9-14;;/h4,11-13H,1,5-10H2,2-3H3;2*1H/t12-;;/m1../s1 |
| Standard InChIKey | JBQLAJNATRLZTM-CURYUGHLSA-N |
| SMILES | CC(C)C(CN1CCCC1)NCC=C.Cl.Cl |
These identification parameters provide a comprehensive framework for unambiguous recognition of the compound across various chemical databases and research platforms .
Structural Features
The molecular architecture of (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane dihydrochloride exhibits several noteworthy structural elements that contribute to its chemical behavior:
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A five-membered pyrrolidine ring that contributes to the compound's basic nature and potential for interactions with biological targets
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An isopropyl group that provides hydrophobicity and steric bulk
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An allyl group (prop-2-enyl) attached to the amino functionality, introducing a reactive unsaturated moiety
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A chiral center with the (S) configuration, which determines its three-dimensional structure and potential biological activity
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Two hydrochloride groups that form the dihydrochloride salt, enhancing water solubility compared to the free base form
This unique combination of structural elements creates a compound with potentially diverse chemical reactivity patterns and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of (S)-1-Pyrrolidin-2-isopropyl-2-N-allyl-amino-ethane dihydrochloride are critical for understanding its behavior in various research applications and handling procedures.
Chemical Properties
The chemical reactivity of this compound is governed by its functional groups:
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The secondary amine functionality (connected to the allyl group) can participate in various nucleophilic reactions
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The tertiary amine of the pyrrolidine ring provides another basic center for potential reactions
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The allyl group presents an unsaturated bond that can undergo additions and other transformations
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The chiral center introduces stereoselectivity in potential reactions
These chemical properties make the compound potentially useful in synthetic organic chemistry applications, particularly in developing more complex molecular structures.
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